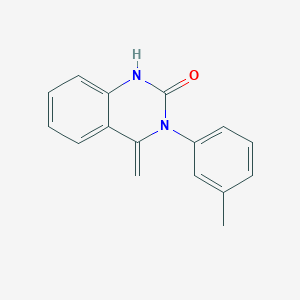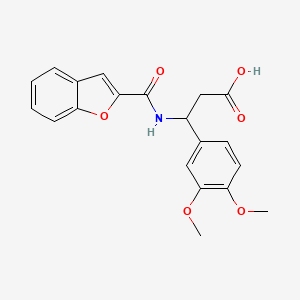
N-(1-cyclopropylethyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclopropylethyl)pyridine-3-carboxamide (CYM5442) is a small molecule compound that has been widely studied for its potential therapeutic applications in various diseases. It belongs to the class of pyridine carboxamides and has been shown to have promising effects on several biological pathways.
Mecanismo De Acción
The mechanism of action of N-(1-cyclopropylethyl)pyridine-3-carboxamide involves the inhibition of several biological pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound also inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. The compound also has anti-fibrotic effects by inhibiting the activation of hepatic stellate cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to reduce inflammation in various tissues. It also has anti-cancer effects by inhibiting the growth and proliferation of cancer cells. This compound has been shown to reduce liver fibrosis by inhibiting the activation of hepatic stellate cells. The compound has also been shown to have a neuroprotective effect by reducing oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyclopropylethyl)pyridine-3-carboxamide has several advantages for lab experiments. The compound is stable and can be easily synthesized with high purity. It has been shown to have low toxicity and has no significant side effects. However, the compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. The compound also has a short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the study of N-(1-cyclopropylethyl)pyridine-3-carboxamide. The compound has shown promising results in various diseases, and further studies are needed to determine its potential therapeutic applications. Future studies could focus on the optimization of the synthesis method to improve the yield and purity of the compound. The compound could also be modified to improve its solubility and half-life. Further studies could also focus on the mechanism of action of the compound to better understand its effects on biological pathways. Overall, this compound has the potential to be a valuable therapeutic agent for various diseases, and further studies are needed to determine its full potential.
Conclusion:
This compound (this compound) is a small molecule compound that has been extensively studied for its potential therapeutic applications. The compound has shown promising results in various diseases, including inflammation, cancer, and liver fibrosis. This compound has several advantages for lab experiments, including its stability and low toxicity. However, the compound has some limitations, including poor solubility and a short half-life. Future studies are needed to determine the full potential of this compound as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of N-(1-cyclopropylethyl)pyridine-3-carboxamide involves the reaction of 3-cyanopyridine with 1-cyclopropylethylamine in the presence of a reducing agent such as sodium borohydride. The reaction yields this compound with a purity of over 95%. The compound can be further purified using chromatographic techniques.
Aplicaciones Científicas De Investigación
N-(1-cyclopropylethyl)pyridine-3-carboxamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic effects. The compound has been tested in vitro and in vivo models of diseases such as arthritis, cancer, and liver fibrosis.
Propiedades
IUPAC Name |
N-(1-cyclopropylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(9-4-5-9)13-11(14)10-3-2-6-12-7-10/h2-3,6-9H,4-5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLMBGDNSVPCBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
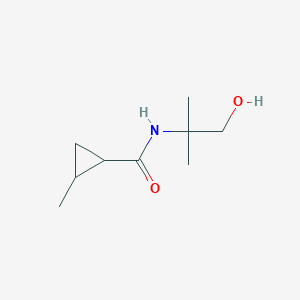
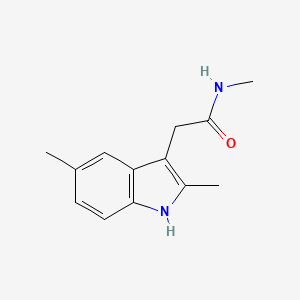
![N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B7503390.png)

![1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7503402.png)
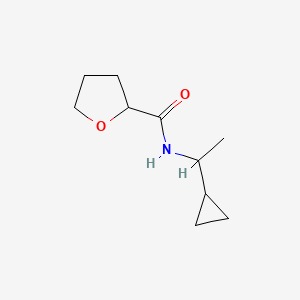

![4-[(2-Hydroxyphenyl)carbamoyl]phenyl acetate](/img/structure/B7503424.png)
![2-[[5-(2-fluorophenyl)-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-pentan-2-ylacetamide](/img/structure/B7503430.png)
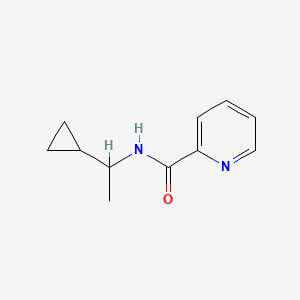
![[4-(3-Methylbut-2-enyl)piperazin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7503454.png)
![1-(4-Methylcyclohexyl)-3-[(2-methylpyrazol-3-yl)methyl]urea](/img/structure/B7503464.png)
